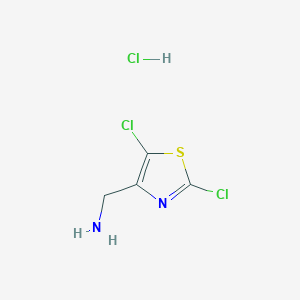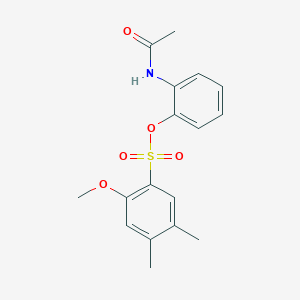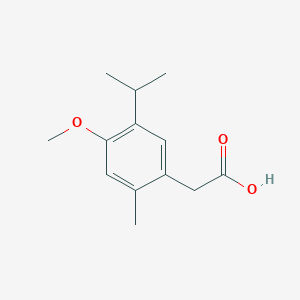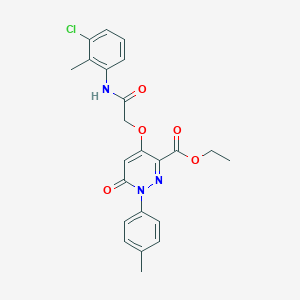
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to be a complex organic molecule that contains several functional groups, including an ethyl ester, an amine, and a pyridazine ring. These functional groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has an ester group (-COO-) and an amine group (-NH2), both of which are common in organic chemistry and biochemistry.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the pyridazine ring might be involved in electrophilic aromatic substitution reactions or other ring-specific reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the amine and ester could make it somewhat soluble in water, while the large number of carbon atoms might make it soluble in organic solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on the compound Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and similar compounds has shown potential applications in various fields, including antimicrobial activity. For instance, a study on the synthesis and antimicrobial activity of novel compounds derived from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrated the potential for creating compounds with significant antimicrobial properties. This research involved the transformation of the starting compound through several chemical reactions, resulting in compounds that were tested for their antimicrobial efficacy (K. Ravindra, H. Vagdevi, V. Vaidya, 2008).
Herbicidal Activities
Another application of related chemical structures is in the field of agriculture, specifically as herbicidal agents. A study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a similar complexity in their chemical structure, highlighted their development and evaluation for herbicidal activities. Starting from ethyl 2-(3-trifluoromethylphenyl)acetate, novel derivatives were synthesized and tested, showing promising results in inhibiting chlorophyll at very low concentrations and exhibiting potent herbicidal activity against certain plants (Han Xu et al., 2008).
Antioxidant Properties
The compound and its derivatives have also been explored for their antioxidant properties. Research into the synthesis, characterization, and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, including reactions of similar ethyl compounds, indicated potential antioxidant activity. The study demonstrated that some synthesized compounds exhibited significant antimicrobial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (B. Dey et al., 2022).
Corrosion Inhibition
Moreover, compounds structurally related to Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have been investigated as corrosion inhibitors for industrial applications. A study on pyranpyrazole derivatives showed their effectiveness in inhibiting corrosion on mild steel, a common concern in the industrial pickling process. The research provided insights into the molecular interactions between the inhibitors and metal surfaces, supporting the development of more efficient corrosion inhibitors (P. Dohare et al., 2017).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or other hazards.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on its synthesis and basic properties.
Please note that these are general comments based on the compound’s structure, and the actual properties and behavior of the compound could vary. For accurate information, experimental data and studies are needed.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)16-10-8-14(2)9-11-16)32-13-20(28)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPWBIKQPZNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)

![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
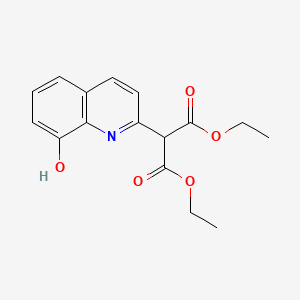
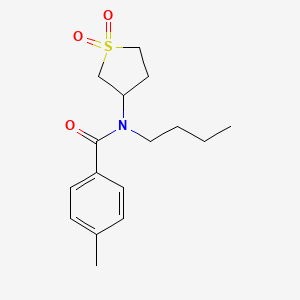
![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2456811.png)
![3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2456814.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)
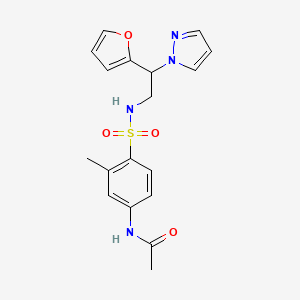
![2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid](/img/structure/B2456818.png)

